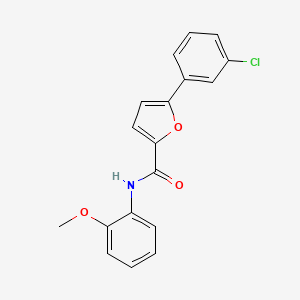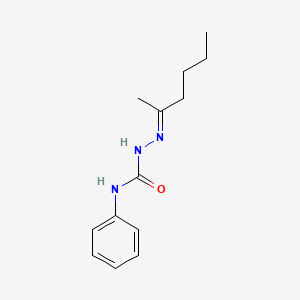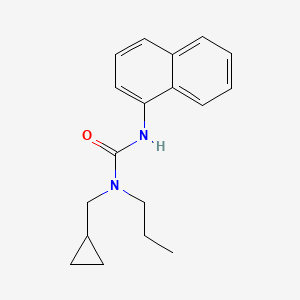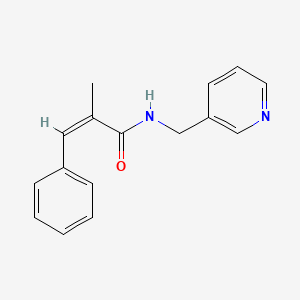![molecular formula C16H21N3O4 B5851644 N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. CX-5461 works by selectively inhibiting ribosomal RNA (rRNA) transcription, which leads to the activation of the p53 pathway and ultimately causes cancer cell death.
作用機序
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide works by selectively inhibiting rRNA transcription in cancer cells. This leads to the activation of the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. Specifically, this compound inhibits the activity of RNA polymerase I, which is responsible for transcribing rRNA. This inhibition leads to the activation of the p53 pathway, ultimately causing cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting rRNA transcription and activating the p53 pathway, this compound has been shown to induce DNA damage and inhibit DNA repair pathways. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
実験室実験の利点と制限
One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide for lab experiments is its selectivity for cancer cells. This allows for more targeted and specific experiments, reducing the risk of off-target effects. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, this compound has a relatively short half-life, which can make it challenging to maintain consistent drug levels over time.
将来の方向性
There are several potential future directions for the use of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide in cancer treatment. One area of interest is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility or longer half-life. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use in different types of cancer.
合成法
The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide involves several steps, starting with the reaction of 4-nitrophenylhydrazine with cyclohexanone to form 4-nitrocyclohexanone. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-nitrocyclohexyl)acetate. The final step involves the reaction of ethyl 2-(4-nitrocyclohexyl)acetate with guanidine hydrochloride to form this compound. The overall yield of this synthesis is approximately 10%.
科学的研究の応用
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including solid tumors and hematological malignancies. In vitro studies have shown that this compound selectively inhibits rRNA transcription in cancer cells, leading to the activation of the p53 pathway and apoptosis. In vivo studies have also shown that this compound has antitumor activity in mouse models of cancer.
特性
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-15(10-13-6-8-14(9-7-13)19(21)22)18-23-16(20)11-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHBALORONOWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)


![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)



hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)

![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)